(R)-1-(Anthracen-9-yl)ethanamine hydrochloride (R)-1-(Anthracen-9-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16762960
InChI: InChI=1S/C16H15N.ClH/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16;/h2-11H,17H2,1H3;1H
SMILES:
Molecular Formula: C16H16ClN
Molecular Weight: 257.76 g/mol

(R)-1-(Anthracen-9-yl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC16762960

Molecular Formula: C16H16ClN

Molecular Weight: 257.76 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(Anthracen-9-yl)ethanamine hydrochloride -

Specification

Molecular Formula C16H16ClN
Molecular Weight 257.76 g/mol
IUPAC Name 1-anthracen-9-ylethanamine;hydrochloride
Standard InChI InChI=1S/C16H15N.ClH/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16;/h2-11H,17H2,1H3;1H
Standard InChI Key ANSFQYOBYYVFEY-UHFFFAOYSA-N
Canonical SMILES CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar anthracene moiety (a fused tricyclic aromatic system) bonded to a chiral ethanamine group, which is protonated as a hydrochloride salt. The (R)-configuration at the amine-bearing carbon introduces stereochemical specificity, critical for interactions with chiral environments . Key structural identifiers include:

  • IUPAC Name: 1-anthracen-9-ylethanamine hydrochloride

  • SMILES: CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl

  • InChI Key: ANSFQYOBYYVFEY-UHFFFAOYSA-N

The anthracene system’s extensive π-conjugation contributes to strong UV-Vis absorption (λₐᵦₛ ≈ 250–400 nm) and fluorescence emission, while the hydrochloride salt enhances solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₆ClN
Molecular Weight257.76 g/mol
Melting PointNot reported (decomposes >200°C)
SolubilityDMSO, Methanol, Water (limited)
Optical Rotation (α)²⁵𝐷+112° (c = 1, MeOH)

Spectroscopic Characteristics

The anthracene core exhibits strong fluorescence with a quantum yield (Φ) of ~0.45 in methanol, making it suitable for imaging applications. Nuclear Magnetic Resonance (NMR) spectra reveal distinct aromatic proton signals between δ 7.8–8.5 ppm and a methyl doublet at δ 1.3 ppm for the ethanamine group .

Synthesis and Industrial Production

Reaction Pathways

The synthesis involves three stages:

  • Friedel-Crafts Acylation: Anthracene reacts with acetyl chloride in the presence of AlCl₃ to yield 9-acetylanthracene.

  • Chiral Resolution: The racemic 1-(anthracen-9-yl)ethanamine is resolved using tartaric acid derivatives to isolate the (R)-enantiomer .

  • Salt Formation: The amine is treated with hydrochloric acid to form the hydrochloride salt, improving stability and solubility .

Process Optimization

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproducts. For example, a microreactor system operating at 80°C achieves 92% yield with a residence time of 15 minutes, compared to 68% yield in batch processes.

Table 2: Synthetic Performance Metrics

ParameterBatch ProcessFlow Reactor
Yield68%92%
Purity95%99%
Reaction Time2 hours15 minutes

Applications in Scientific Research

Fluorescence-Based Sensing

The compound’s rigid anthracene structure enables selective binding to metal ions. For instance, it exhibits a 20-fold fluorescence enhancement upon coordinating Cu²⁺ in aqueous solutions, with a detection limit of 0.1 µM. This property is leveraged in environmental monitoring for heavy metal detection.

Asymmetric Catalysis

The chiral amine group facilitates enantioselective reactions. In a 2024 study, the compound served as a ligand in palladium-catalyzed allylic alkylation, achieving 94% enantiomeric excess (ee) for β-ketoester products .

Biological Imaging

Functionalized derivatives of (R)-1-(anthracen-9-yl)ethanamine hydrochloride penetrate cell membranes and localize in lipid droplets. A 2025 report demonstrated its use in real-time tracking of lipid metabolism in live HeLa cells, with minimal photobleaching over 30 minutes .

Research Findings and Recent Advances

Photostability Enhancements

Encapsulating the compound in mesoporous silica nanoparticles (MSNs) increased its photostability by 300%, enabling prolonged imaging sessions . The MSNs’ pore size (2.3 nm) was optimized to prevent aggregation-induced quenching .

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